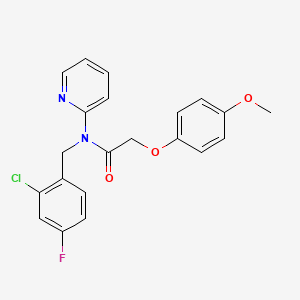![molecular formula C16H21N3O3S B11309336 N,N-diethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11309336.png)
N,N-diethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzolsulfonamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Elemente von Pyridazin und Benzolsulfonamid vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Diethyl-4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzolsulfonamid umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von 4-(Chlormethyl)benzolsulfonamid mit 6-Methyl-3-oxo-2,3-dihydropyridazin in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus wird die Reinigung des Endprodukts durch Kristallisations- oder Chromatographietechniken erreicht.
Chemische Reaktionsanalyse
Reaktionstypen
N,N-Diethyl-4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die Verbindung in ihre entsprechenden Amine umzuwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonamidgruppe auftreten, wobei Nucleophile wie Amine oder Thiole die Sulfonamidgruppe ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Entsprechende Amine.
Substitution: Derivate mit substituierten Sulfonamidgruppen.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzolsulfonamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder -modulator untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und antimikrobielle Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N,N-Diethyl-4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert und die enzymatische Aktivität reduziert. Darüber hinaus kann sie mit zellulären Rezeptoren interagieren, Signaltransduktionswege modulieren und biologische Wirkungen ausüben.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted sulfonamide groups.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Diethyl-3-methylbenzamid: Bekannt für seine Verwendung als Insektenschutzmittel.
N,N-Diethyl-4-methylbenzolsulfonamid: Ähnliche Struktur, aber ohne den Pyridazin-Anteil.
Einzigartigkeit
N,N-Diethyl-4-[(6-Methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzolsulfonamid ist aufgrund des Vorhandenseins sowohl von Pyridazin- als auch von Benzolsulfonamidgruppen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C16H21N3O3S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N3O3S/c1-4-19(5-2)23(21,22)15-8-6-13(7-9-15)11-14-10-12(3)17-18-16(14)20/h6-10H,4-5,11H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
FSOUAWHCAHPACT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CC2=CC(=NNC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11309258.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11309268.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309273.png)
![N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309281.png)

![2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11309293.png)
![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309300.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309312.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11309320.png)
![6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309327.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11309349.png)
![6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309350.png)
![N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11309363.png)
